Enantiomeric Purity: (R)-Spiro[2.4]heptan-4-ol vs. Racemic Spiro[2.4]heptan-4-ol and (S)-Enantiomer Availability
(R)-Spiro[2.4]heptan-4-ol (CAS 2055849-14-2) is commercially supplied as a single enantiomer with a defined (R) absolute configuration at the C-7 position (IUPAC numbering), confirmed by the InChI stereochemical descriptor /t6-/m1/s1 . The racemic spiro[2.4]heptan-4-ol (CAS 6749-50-4) consists of an equimolar mixture of (R)- and (S)-enantiomers, inherently doubling the complexity of any stereoselective application. The (S)-enantiomer (CAS 2055849-16-4) is also separately available, enabling direct head-to-head comparative studies of enantiomer-dependent biological activity . The distinct CAS assignment for each enantiomer ensures well-defined chemical identity, a critical factor when purchasing for GLP or IND-enabling studies where traceability to a specific stereoisomer is mandatory .
| Evidence Dimension | Stereochemical identity and enantiomeric composition |
|---|---|
| Target Compound Data | (R)-Spiro[2.4]heptan-4-ol, CAS 2055849-14-2, single enantiomer, purity 95–98% depending on supplier |
| Comparator Or Baseline | Racemic spiro[2.4]heptan-4-ol, CAS 6749-50-4 (equimolar R/S mixture); (S)-enantiomer, CAS 2055849-16-4 (single enantiomer) |
| Quantified Difference | Target provides a defined (R) absolute configuration versus 50:50 R/S mixture for racemate; separate availability of both enantiomers enables enantiomer-specific procurement. |
| Conditions | Commercial supplier specifications (Fluorochem, Sigma-Aldrich, ChemScene, Leyan) |
Why This Matters
Procurement of the correct single enantiomer is essential for any application where stereochemistry governs biological recognition, catalytic activity, or regulatory compliance.
